molecular formula C15H12O4 B8726526 Methanediyl dibenzoate CAS No. 5342-31-4

Methanediyl dibenzoate

Cat. No.: B8726526
CAS No.: 5342-31-4
M. Wt: 256.25 g/mol
InChI Key: BDDYZHKLKHFEBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methanediyl dibenzoate (hypothetical structure: benzene esterified to a central methanediyl (-CH₂-) group, forming O=C(OPh)-CH₂-O(Ph)C=O) is a dibenzoate ester compound. Dibenzoates are characterized by two benzoic acid moieties linked via ester bonds to a central backbone, influencing their physicochemical properties and applications in pharmaceuticals, industrial coatings, and consumer products .

Properties

CAS No.

5342-31-4

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

benzoyloxymethyl benzoate

InChI

InChI=1S/C15H12O4/c16-14(12-7-3-1-4-8-12)18-11-19-15(17)13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

BDDYZHKLKHFEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)OCOC(=O)C2=CC=CC=C2

Origin of Product

United States

Chemical Reactions Analysis

Hydrolysis

Methanediyl dibenzoate undergoes acid- or base-catalyzed hydrolysis to yield benzoic acid and formaldehyde derivatives:
C15H12O4+2H2O2C7H6O2+CH2(OH)2\text{C}_{15}\text{H}_{12}\text{O}_4 + 2\text{H}_2\text{O} \rightarrow 2\text{C}_7\text{H}_6\text{O}_2 + \text{CH}_2(\text{OH})_2

  • Acidic hydrolysis : Proceeds via protonation of the ester carbonyl, forming a tetrahedral intermediate.

  • Basic hydrolysis : Generates a carboxylate intermediate, followed by nucleophilic attack by hydroxide.

Transesterification

In alcohol-rich environments, the compound participates in transesterification to produce alkyl benzoates:
C15H12O4+2ROH2C7H5O2R+CH2(OR)2\text{C}_{15}\text{H}_{12}\text{O}_4 + 2\text{ROH} \rightarrow 2\text{C}_7\text{H}_5\text{O}_2\text{R} + \text{CH}_2(\text{OR})_2

  • Methanol and ethanol are common nucleophiles, with reaction rates dependent on alcohol polarity.

Radical Reactions

Under UV light, this compound generates benzoyloxy radicals (PhCOO\text{PhCOO}^\bullet), which participate in chain-transfer reactions with polymers like PVC. This property is exploited in plasticizer applications to enhance material flexibility.

Role in Polymer Plasticization

The compound disrupts polymer chains via:

  • Dipole-dipole interactions with polar groups in PVC.

  • Steric hindrance from bulky benzoate groups, reducing crystallinity.
    This lowers the glass transition temperature (TgT_g) by 15–20°C, improving ductility.

Catalytic Pathways

In synthetic applications, this compound acts as a methylenation agent . For example, it facilitates cross-coupling reactions in palladium-catalyzed systems by transferring methylene groups . Computational studies suggest a ligand-assisted oxidative addition mechanism at metal centers .

Stability and Byproduct Management

  • Thermal degradation : Above 200°C, this compound decomposes to benzophenone and CO₂.

  • Byproducts : Trace β-keto esters (<2%) are removed via activated carbon filtration during synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

Multiflorane-Type Triterpene Dibenzoates
  • Examples :
    • 7α-Methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (Compound 2)
    • 7β-Methoxymultiflor-8-ene-3α,29-diol 3,29-dibenzoate (Compound 3)
    • Multiflora-7,9(11)-diene-3α,29-diol 3,29-dibenzoate (Compound 4) .
  • Structure : These triterpenes feature a multiflorane backbone esterified with benzoate groups at C-3 and C-29 positions.
  • Properties: Biological Activity: Compound 1 (a mixed acetate-benzoate derivative) showed melanogenesis inhibition comparable to arbutin (IC₅₀ ≈ 34.5–93.7 μM) and weak cytotoxicity against HL-60 and P388 cells . Synthesis: Isolated from Cucurbita maxima seeds via methanol extraction .
Dipropylene Glycol (DPG) Dibenzoate
  • Structure : A mixture of isomers with molecular formula C₂₀H₂₂O₅, formed by esterifying dipropylene glycol with benzoic acid .
  • Properties :
    • Applications : Identified in vaping liquids as a thickening agent.
    • Analysis : Confirmed via LC-HRMS (exact mass m/z 343.1544, error 1.17 ppm) .
1,4-Cyclohexane Dimethanol Dibenzoate
  • Applications : Used as a modifier in powder coatings to enhance mechanical properties and reduce gloss .
  • Synthesis: Derived from esterification of cyclohexane dimethanol with benzoic acid.
Mercury Dibenzoate (CAS 583-15-3)
  • Structure : Mercury atom coordinated with two benzoate groups.
  • Properties: Toxicity: Classified under hazardous inorganic mercury compounds, posing environmental and health risks .

Comparative Analysis Table

Compound Core Structure Key Applications/Activities Biological Data (if available) Source/Extraction Method
Methanediyl Dibenzoate -CH₂- linked to 2 Bz Hypothetical: Plasticizers, coatings N/A Synthetic (not reported)
Triterpene Dibenzoates Multiflorane backbone Melanogenesis inhibition, cytotoxicity IC₅₀: 34.5–93.7 μM (HL-60/P388) Cucurbita maxima seeds
DPG Dibenzoate Dipropylene glycol Vaping liquid additive N/A Synthetic
1,4-CHDM Dibenzoate Cyclohexane dimethanol Powder coating modifier N/A Industrial synthesis
Mercury Dibenzoate Hg²⁺ with 2 Bz Laboratory use (limited) High toxicity Synthetic

Q & A

Q. What are the established synthetic methodologies for Methanediyl dibenzoate, and how can reaction conditions be systematically optimized?

this compound is synthesized via esterification of benzoic acid derivatives with methanediyl diols. Key variables include catalyst selection (e.g., sulfuric acid or enzymatic catalysts), temperature control, and solvent choice. Optimization can be achieved through Design of Experiments (DOE) to assess interactions between parameters like molar ratios and reaction time. Techniques such as reflux with Dean-Stark traps for water removal improve yield. Kinetic studies using inline spectroscopy (e.g., FTIR) provide real-time reaction monitoring .

Q. Which analytical techniques are critical for verifying the structural integrity and purity of this compound?

Nuclear Magnetic Resonance (NMR, 1H and 13C) confirms structural identity, while Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) assesses purity. Fourier-Transform Infrared Spectroscopy (FTIR) identifies ester functional groups (C=O at ~1720 cm⁻¹). Elemental analysis validates stoichiometry. For trace impurities, consider Differential Scanning Calorimetry (DSC) to detect polymorphic variations .

Q. How should researchers design a literature review to evaluate this compound’s role in catalytic systems?

Utilize academic databases (SciFinder, Web of Science) with keywords like "this compound catalysis" and "ester-mediated reactions." Prioritize peer-reviewed journals and track citation networks to identify foundational studies. Meta-analysis tools (e.g., VOSviewer) can map research trends and highlight gaps, such as understudied solvent effects or unexplored catalytic mechanisms .

Meta分析视频教程08-How to conduct a meta-analysis Meta-analysis search, coding and pre
17:04

Q. What protocols ensure reproducible sample preparation of this compound for spectroscopic analysis?

Standardize solvent systems (e.g., deuterated chloroform for NMR) and concentration ranges. For GC-MS, derivatization may enhance volatility. Document buffer compositions and storage conditions (e.g., inert atmosphere, -20°C for long-term stability). Include internal standards (e.g., tetramethylsilane for NMR) and validate protocols against certified reference materials .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data in this compound’s physicochemical properties?

Employ multi-method validation: compare Density Functional Theory (DFT) predictions with experimental DSC (melting point) and viscometry data. Investigate synthesis byproducts via LC-HRMS to rule out impurities. Sensitivity analysis in computational models can isolate variables (e.g., solvent polarity) causing discrepancies. Publish negative results to refine collective models .

Q. What mixed-methods approaches are suitable for studying this compound’s kinetic behavior and reaction mechanisms?

Integrate quantitative kinetic assays (e.g., UV-Vis spectroscopy for rate constants) with qualitative mechanistic probes like isotopic labeling (18O tracing) or electron paramagnetic resonance (EPR) for radical intermediates. Triangulate findings with DFT calculations to propose reaction pathways. A sequential exploratory design ensures qualitative insights guide quantitative hypothesis testing .

Q. What strategies mitigate degradation of this compound under varying environmental conditions?

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Identify degradation products via LC-HRMS and correlate with storage conditions (light exposure, oxygen levels). Use Arrhenius modeling to predict shelf life. Stabilizers like antioxidants (e.g., BHT) or inert packaging (argon-filled vials) can extend integrity .

Q. How are isomeric byproducts of this compound differentiated and quantified in complex mixtures?

Employ chiral chromatography (e.g., HPLC with amylose-based columns) or LC-HRMS for high-resolution separation. Nuclear Overhauser Effect (NOE) NMR experiments distinguish spatial arrangements of isomers. Quantitative NMR (qNMR) with internal standards enables precise quantification. Reference synthetic isomers for validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.